
4-Bromo-N,N-bis(trimethylsilyl)aniline
Overview
Description
4-Bromo-N,N-bis(trimethylsilyl)aniline is an organic compound with the molecular formula C12H22BrNSi2 and a molecular weight of 316.38 g/mol . This compound is characterized by a bromine atom attached to the aromatic ring and two bulky trimethylsilyl groups attached to the nitrogen atom. It is commonly used as an N-protected aryl reagent in various organic synthesis processes .
Preparation Methods
The synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline typically involves a two-step process:
Bromination of Aniline: Aniline (C6H5NH2) is brominated using N-bromosuccinimide (NBS) to form 4-bromoaniline (4-BrC6H4NH2).
Silylation: The 4-bromoaniline is then reacted with trimethylsilyl chloride ((CH3)3SiCl) to produce this compound.
Chemical Reactions Analysis
4-Bromo-N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Photodynamic Therapy (PDT)
One of the primary applications of 4-Bromo-N,N-bis(trimethylsilyl)aniline is in the synthesis of hydrophilic conjugated porphyrin dimers, which are utilized in one-photon and two-photon photodynamic therapy. These porphyrins can generate reactive oxygen species (ROS) upon activation by light, leading to targeted destruction of cancer cells through apoptosis .
Polymer Science
This compound serves as a precursor for functionalized organometallic polymers such as poly(ferrocenylsilane). These polymers exhibit unique electronic properties and are used in various applications including:
- Materials Science : Enhanced mechanical properties and thermal stability.
- Electronics : Development of advanced materials for electronic devices .
Synthesis of Borylanilines
This compound is also involved in synthesizing borylanilines, which are crucial intermediates in organic synthesis and medicinal chemistry. For example, it can be converted into derivatives like 4-(dimesitylboryl)aniline, which have applications in optoelectronic devices .
Silicon-Containing Oligomers
This compound plays a significant role in producing silicon-containing oligomeric poly(imido-amides) (PIAs). These materials are valuable in various industrial applications due to their enhanced properties compared to traditional polymers .
Photodynamic Therapy Research
In specific studies focusing on PDT, researchers utilized this compound to synthesize various porphyrin derivatives that effectively target tumor cells upon light activation. The results demonstrated significant tumor cell destruction, highlighting the compound's potential in cancer treatment .
Polymer Development
Research has shown that polymers synthesized using this compound exhibit improved mechanical properties and thermal stability compared to their non-silicon counterparts. This advancement has implications for developing advanced materials suitable for electronics and aerospace applications .
Mechanism of Action
As a chemical reagent, 4-Bromo-N,N-bis(trimethylsilyl)aniline itself does not have a specific mechanism of action. Its primary role is to provide a reactive aniline group for the targeted synthesis of other molecules. The trimethylsilyl groups protect the nitrogen atom during reactions, allowing for selective functionalization of the aromatic ring.
Comparison with Similar Compounds
4-Bromo-N,N-bis(trimethylsilyl)aniline can be compared with other similar compounds, such as:
4-Bromo-N,N-dimethylaniline: This compound lacks the bulky trimethylsilyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-2-(trifluoromethyl)aniline: The presence of a trifluoromethyl group introduces electron-withdrawing effects, altering the compound’s reactivity compared to this compound.
4-Bromo-N,N-diethylaniline: Similar to 4-Bromo-N,N-dimethylaniline, this compound has ethyl groups instead of trimethylsilyl groups, affecting its steric and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its steric hindrance and protective groups, which make it valuable in selective organic synthesis.
Biological Activity
4-Bromo-N,N-bis(trimethylsilyl)aniline is an organic compound with the molecular formula and a molecular weight of 316.38 g/mol. This compound has garnered interest due to its unique structural properties and its applications in various fields, particularly in organic synthesis and biological research.
This compound serves primarily as an N-protected aryl reagent . Its biological activity is largely indirect, stemming from its role in the synthesis of biologically active compounds, particularly in photodynamic therapy (PDT) applications. The compound is involved in the formation of hydrophilic conjugated porphyrin dimers , which are utilized for one-photon and two-photon PDT, a technique that exploits light-activated compounds to induce cellular damage in targeted tissues, such as tumors .
Cellular Effects
The compound's involvement in synthesizing porphyrin dimers suggests that it may influence cell function through photodynamic mechanisms. Studies indicate that these dimers can generate reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells .
Pharmacokinetics
While specific pharmacokinetic data for this compound itself is limited, its derivatives have been studied for their absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of trimethylsilyl groups typically enhances lipophilicity, which may improve cellular uptake and bioavailability .
Synthesis and Applications
This compound is used extensively in synthetic organic chemistry. Key applications include:
- Synthesis of Porphyrin Dimers : Used as a precursor in creating compounds for photodynamic therapy.
- Functionalized Organometallic Polymers : It plays a role in synthesizing polymers like poly(ferrocenylsilane), which have applications in materials science .
- Silicon-Containing Oligomers : The compound is crucial for integrating silicon into polymer backbones, enhancing material properties for industrial applications .
Case Studies
- Photodynamic Therapy Research : In studies focusing on PDT, this compound was utilized to synthesize various porphyrin derivatives that demonstrated effective tumor cell targeting and destruction upon light activation .
- Polymer Development : Research has shown that polymers synthesized using this compound exhibit improved mechanical properties and thermal stability compared to their non-silicon counterparts. This has implications for developing advanced materials for electronics and aerospace applications .
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromo-N,N-dimethylaniline | Lacks bulky trimethylsilyl groups | More reactive due to reduced steric hindrance |
4-Bromo-2-(trifluoromethyl)aniline | Contains electron-withdrawing trifluoromethyl group | Alters reactivity compared to this compound |
4-Bromo-N,N-diethylaniline | Ethyl groups instead of trimethylsilyls | Similar applications but less sterically hindered |
This table highlights the unique properties of this compound, particularly its steric hindrance and protective groups that enhance its utility in selective organic synthesis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline to achieve high yields?
- Methodological Answer : The synthesis typically involves halogenation or substitution reactions under inert atmospheres (e.g., N₂). For example, bromination of N,N-bis(trimethylsilyl)aniline using N-bromosuccinimide (NBS) in THF/EtOAc at room temperature achieves ~95% yield . Key steps include rigorous exclusion of moisture, use of anhydrous solvents, and purification via silica gel chromatography. Reaction monitoring via TLC or NMR ensures completeness.
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ ~7.0–7.6 ppm), while trimethylsilyl (TMS) groups show singlets at δ ~0.3 ppm .
- Mass Spectrometry (ESI-TOF-HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 478.0919 for brominated derivatives) .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N ratios .
Q. How do the trimethylsilyl (TMS) groups influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The TMS groups act as steric and electronic directors. For example, in metalation reactions, N,N-bis(trimethylsilyl)aniline derivatives direct lithiation to the para-position relative to the amino group due to enhanced nitrogen basicity and steric shielding of ortho positions . Researchers should use low temperatures (-78°C) and strong bases like tert-BuLi to achieve selectivity.
Advanced Research Questions
Q. What is the role of this compound in synthesizing hybrid organic-inorganic nanomaterials?
- Methodological Answer : This compound serves as a precursor for silsesquioxane (POSS) frameworks. For instance, Grignard reactions with SiCl₄ yield chlorosilane intermediates, which are hydrolyzed to form octaphenylsilsesquioxanes with reactive aniline termini. These materials exhibit enhanced thermal stability (decomposition >400°C) and are used in high-performance polymers .
Q. Why does adding bis(trimethylsilyl)aniline fail to improve yields in vanadium-catalyzed [2+2+1] cycloadditions?
- Methodological Answer : Mechanistic studies suggest that vanadium-imide complexes formed with bis(trimethylsilyl)aniline do not participate in the catalytic cycle. Instead, stoichiometric reactions dominate, leading to no yield enhancement. Alternative ligands (e.g., phosphines) or pre-formed vanadium catalysts are recommended to bypass this limitation .
Q. How can researchers resolve contradictions in reported metalation sites for trifluoromethoxy-substituted analogs?
- Methodological Answer : Metalation sites depend on the protecting group:
- N-Boc protection : Lithiation occurs at the meta-position to the amino group.
- N,N-bis(TMS) protection : Lithiation shifts to the oxygen-adjacent position (para to the trifluoromethoxy group).
- Validate via deuterium quenching and cross-coupling with electrophiles (e.g., CO₂) followed by LC-MS analysis .
Q. What strategies mitigate byproduct formation in Peterson olefination reactions involving bis(trimethylsilyl)aniline derivatives?
- Methodological Answer : Byproducts like N,N-bis(trimethylsilyl)aniline arise from imine cleavage. Strategies include:
Properties
IUPAC Name |
4-bromo-N,N-bis(trimethylsilyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMZGDBOMZWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399223 | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-33-8 | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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